molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No. B2940125
CAS RN: 99898-84-7
M. Wt: 169.57
InChI Key: QNNBWYYLICBZOI-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine is a laboratory chemical with a molecular weight of 153.57 g/mol . It is used in the manufacture of substances .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been actively investigated . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is represented by the formula C13H11ClN4O2S . The Isomeric SMILES representation is CS(=O)(=O)c1ccc(cc1)Nc2cc(nc3n2ncc3)Cl .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a solution prepared from N-methylmorpholine and CHCl3 was supplemented with 3-(arylsulfonyl)-5-methyl-2-(methylthio)-7-chloropyrazolo[1,5-a]pyrimidine .


Physical And Chemical Properties Analysis

This compound is classified as Acute toxicity, Oral (Category 3), H301 and Skin sensitization (Category 1), H317 .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives exhibit affinity for A1 adenosine receptors. Research by Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine in this class, showing that these compounds bind to adenosine receptors, particularly the A1 subtype. This binding was assessed using radioligand binding assays, highlighting the potential of these compounds in receptor-related studies and drug development (Harden, Quinn, & Scammells, 1991).

Antitumor Applications

Arias-Gómez et al. (2021) discussed the significance of Pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, noting their potential as anticancer agents. These compounds are known for their photophysical properties and have been subject to various synthetic transformations to enhance their anticancer efficacy (Arias-Gómez, Godoy, & Portilla, 2021).

Antifungal Activity

Research by Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives. Their study demonstrated that certain derivatives exhibit significant antifungal abilities against phytopathogenic fungi, indicating the potential use of these compounds in agricultural and pharmaceutical applications (Zhang, Peng, Wang, Wang, & Zhang, 2016).

CDK2 Inhibition and Anti-Leukemia Properties

Almehmadi et al. (2021) designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors with promising anti-leukemia properties. These compounds exhibited strong cytotoxicity against leukemia cell lines, showcasing their potential as therapeutic agents in cancer treatment (Almehmadi, Alsaedi, Harras, & Farghaly, 2021).

Antibacterial Activity and Plasma Protein Interactions

He et al. (2020) synthesized novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives with notable antibacterial activity. Their study also investigated the interactions of these compounds with bovine serum albumin, providing insights into their potential pharmacological applications (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).

Adenosine Kinase Inhibitors

Cottam et al. (1993) explored pyrazolo[3,4-d]pyrimidine analogues as inhibitors of adenosine kinase. They synthesized various analogues and evaluated their biological activity, demonstrating their potential as therapeutic agents in various medical applications (Cottam, Wasson, Shih, Raychaudhuri, Di Pasquale, & Carson, 1993).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties. They found that certain derivatives displayed high activity and a better therapeutic index than reference drugs, indicating their potential as nonsteroidal antiinflammatory drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Safety and Hazards

This substance is toxic if swallowed and may cause an allergic skin reaction . In case of contact, wash off with soap and plenty of water and consult a physician .

Future Directions

The future directions of research on 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one could involve further exploration of its reactivity and potential applications. For instance, DFT-calculations allow prediction of the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and considerably facilitate their functionalization .

properties

IUPAC Name

5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNABQNUIXYONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286519
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57489-78-8
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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